![molecular formula C13H13N3O4 B2890947 7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937657-74-4](/img/structure/B2890947.png)
7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
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Description
Scientific Research Applications
Antiproliferative Agents
This compound has been identified as a potential antiproliferative agent . Antiproliferative compounds are crucial in cancer research as they can inhibit the growth and spread of cancer cells. The pyrido[2,3-d]pyrimidine core is known to exhibit this activity, and derivatives of this compound could be synthesized and tested for their efficacy against various cancer cell lines .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidine derivatives have shown antimicrobial properties . This makes them valuable in the development of new antibiotics that can be used to treat bacterial infections, especially in the face of rising antibiotic resistance .
Anti-inflammatory and Analgesic Applications
The compound’s structure suggests it may have anti-inflammatory and analgesic effects. This could be explored for the development of new medications that can alleviate pain and reduce inflammation, potentially offering alternatives to current nonsteroidal anti-inflammatory drugs (NSAIDs) .
Hypotensive Agents
There is evidence to suggest that pyrido[2,3-d]pyrimidine derivatives can act as hypotensive agents , which are used to lower blood pressure. This application could be significant in the treatment of hypertension, a common condition that can lead to serious cardiovascular diseases .
Antihistaminic Effects
Compounds with a pyrido[2,3-d]pyrimidine structure have been associated with antihistaminic effects . This implies potential use in the treatment of allergic reactions, as antihistamines are commonly used to relieve symptoms of allergies .
Tyrosine Kinase Inhibition
Some derivatives of this compound class have been found to inhibit tyrosine kinases, which are enzymes involved in the activation of many proteins by signal transduction cascadesTyrosine kinase inhibitors are an important class of drugs used in cancer therapy .
Cyclin-dependent Kinase (CDK) Inhibition
The compound could serve as a precursor for the synthesis of CDK inhibitors . CDKs play crucial roles in cell cycle regulation, and their inhibition is a promising strategy for cancer treatment, particularly in targeting tumor cell proliferation .
Anti-fibrotic Activity
Research into pyrido[2,3-d]pyrimidine derivatives has also indicated potential anti-fibrotic activity . This could be beneficial in treating fibrotic diseases, where organ tissue becomes scarred and dysfunctional due to excessive accumulation of extracellular matrix components .
properties
IUPAC Name |
7-cyclopropyl-1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-16-10-9(11(17)15-13(16)20)7(12(18)19)5-8(14-10)6-3-4-6/h5-6H,2-4H2,1H3,(H,18,19)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKBBEVJIBGVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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